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Compound of Interest

Compound Name: C19H16FN5O3S2

Cat. No.: B15174409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize the molecular structure of C19H16FN5O3S2. While specific experimental data

for this compound is not publicly available, this document outlines the theoretical principles,

expected spectroscopic characteristics, and detailed experimental protocols for its analysis

using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

Molecular Structure and Overview
The chemical formula C19H16FN5O3S2 suggests a complex heterocyclic structure, likely

containing aromatic rings, amide, and sulfonamide or thioester functionalities, along with a

fluorine atom. A plausible structure needs to be confirmed through the spectroscopic methods

detailed below. The elucidation of the precise connectivity and stereochemistry is paramount

for understanding its biological activity and potential as a drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For C19H16FN5O3S2, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various 2D NMR

experiments would be essential for a complete structural assignment.

Expected NMR Data
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The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for

the different nuclei in C19H16FN5O3S2, based on typical functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration
Proposed
Assignment

7.0 - 8.5 Multiplets Multiple Protons Aromatic Protons

6.5 - 7.5 Doublet or Triplet 1H
Proton adjacent to

Fluorine

3.0 - 5.0 Singlet or Multiplet Variable
Protons on carbons

adjacent to N, S, or O

2.0 - 3.0 Singlet 3H
Methyl group protons

(if present)

9.0 - 12.0 Broad Singlet 1H
Amide or Sulfonamide

N-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Proposed Assignment

160 - 180 Carbonyl Carbon (Amide)

110 - 160 Aromatic Carbons

100 - 140 (with C-F coupling) Aromatic Carbon bonded to Fluorine

40 - 70 Aliphatic Carbons adjacent to heteroatoms

20 - 40 Aliphatic Carbons

Table 3: Predicted ¹⁹F NMR Data
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Chemical Shift (δ, ppm) Multiplicity Proposed Assignment

-100 to -140 Singlet or Multiplet Aromatic Fluorine

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of C19H16FN5O3S2 in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent

is critical to ensure the compound is fully dissolved and to avoid signal overlap with the

solvent peak.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for protons.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition:

Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so

acquisition times are generally short.

2D NMR Experiments:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify

neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly

attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

molecular structure.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for

confirming the molecular formula.

Expected MS Data
Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge
Ratio)

Ion Technique

457.0754 [M+H]⁺ ESI-HRMS

479.0573 [M+Na]⁺ ESI-HRMS

456.0676 [M-H]⁻ ESI-HRMS

Note: The exact mass is calculated for the molecular formula C19H16FN5O3S2.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
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formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be

added to promote ionization.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire spectra in both positive and negative ion modes to observe the protonated

molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. The

fragmentation pattern provides valuable information about the different structural motifs

within the molecule.

Data Analysis:

Determine the accurate mass of the molecular ion and use it to confirm the elemental

composition (molecular formula).

Analyze the fragmentation pattern to deduce the connectivity of the atoms and identify key

functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected IR Data
Table 5: Predicted Infrared Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3400 Medium, Broad
N-H stretch

(Amide/Sulfonamide)

3000 - 3100 Medium Aromatic C-H stretch

1650 - 1700 Strong C=O stretch (Amide)

1500 - 1600 Medium-Strong C=C stretch (Aromatic)

1300 - 1350 & 1140 - 1180 Strong S=O stretch (Sulfonamide)

1000 - 1300 Medium C-N stretch

1000 - 1250 Strong C-F stretch

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., chloroform, dichloromethane).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure

solvent/KBr pellet).

Record the sample spectrum.
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The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow and Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a

hypothetical signaling pathway that could be investigated for a molecule of this class.
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Caption: Workflow for the spectroscopic analysis of C19H16FN5O3S2.
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Caption: Hypothetical signaling pathway for a bioactive compound.

Conclusion
The structural elucidation of C19H16FN5O3S2 requires a multi-faceted spectroscopic

approach. By combining the data from NMR, MS, and IR, a complete and unambiguous

assignment of the molecular structure can be achieved. The experimental protocols and
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expected data presented in this guide provide a robust framework for researchers to

characterize this and other novel chemical entities, which is a critical step in the drug discovery

and development process.

To cite this document: BenchChem. [Spectroscopic Analysis of C19H16FN5O3S2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174409#spectroscopic-analysis-of-
c19h16fn5o3s2-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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